molecular formula C16H13ClO B6332861 1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 57076-82-1

1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6332861
CAS No.: 57076-82-1
M. Wt: 256.72 g/mol
InChI Key: GTYAXENHVWQUET-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as solid bases can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antioxidant agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. Additionally, its antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the methyl group on the phenyl ring.

    1-(4-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one: Contains a methoxy group instead of a chlorine atom.

    1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one: Contains a bromine atom instead of a chlorine atom.

Uniqueness

1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYAXENHVWQUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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